Reduced CYP2D6 Inhibition and Drug Interaction Liability
In a direct head-to-head comparison using human liver microsomes, (R)-fluoxetine inhibited CYP2D6-mediated bufuralol 1'-hydroxylation with a Ki of 1.38 ± 0.48 µM, whereas (S)-fluoxetine was substantially more potent with a Ki of 0.22 ± 0.11 µM [1]. Both enantiomers acted as competitive inhibitors. The ~6.3-fold difference in Ki translates to a meaningfully lower CYP2D6 inhibitory burden for (R)-fluoxetine at equimolar concentrations, which is particularly relevant given that CYP2D6 metabolizes approximately 25% of clinically used drugs.
| Evidence Dimension | CYP2D6 inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 1.38 ± 0.48 µM [(R)-fluoxetine] |
| Comparator Or Baseline | Ki = 0.22 ± 0.11 µM [(S)-fluoxetine] |
| Quantified Difference | ~6.3-fold lower inhibitory potency for (R)-fluoxetine |
| Conditions | Human liver microsomes; bufuralol 1'-hydroxylation assay; competitive inhibition model |
Why This Matters
Investigators requiring SSRI pharmacology with minimized CYP2D6 interference—such as in polypharmacy models, co-administered probe substrate studies, or patient-derived hepatocyte assays—should select (R)-fluoxetine over (S)-fluoxetine or the racemate to reduce metabolic interaction confounds.
- [1] Stevens JC, Wrighton SA. Interaction of the enantiomers of fluoxetine and norfluoxetine with human liver cytochromes P450. J Pharmacol Exp Ther. 1993;266(2):964-971. View Source
